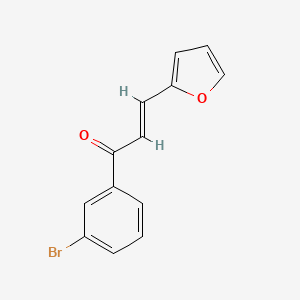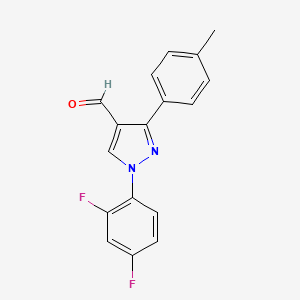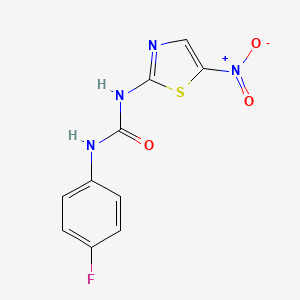
1-(4-Fluoro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluoro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea, or simply 4-FPNU, is a compound that is used in many scientific research applications. It is a heterocyclic aromatic compound with a five-membered ring structure. The compound has a low melting point, making it ideal for use in many laboratory experiments. 4-FPNU has been studied extensively in recent years due to its potential applications in a variety of fields, including medicine, biochemistry, and environmental science.
Applications De Recherche Scientifique
4-FPNU has a wide variety of scientific research applications. It is used in the study of enzyme inhibition, enzyme kinetics, and protein-ligand interactions. It has also been used in the study of drug metabolism, drug transport, and drug-target interactions. In addition, 4-FPNU has been used to study the effects of environmental pollutants on cellular processes.
Mécanisme D'action
4-FPNU acts as a reversible inhibitor of enzymes by binding to the active site of the enzyme and blocking its activity. This mechanism of action is dependent on the chemical structure of 4-FPNU and the enzyme that it binds to. In addition, 4-FPNU has been found to interact with proteins and other molecules in the cell, which can affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FPNU depend on the concentration of the compound and the type of cell or organism that it is interacting with. At low concentrations, 4-FPNU has been found to have anti-inflammatory and anti-bacterial effects. At higher concentrations, 4-FPNU has been found to have cytotoxic effects on cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-FPNU in laboratory experiments is its low melting point, which makes it easy to handle and store. In addition, 4-FPNU is relatively inexpensive and can be synthesized easily. However, 4-FPNU is not suitable for use in long-term experiments due to its instability and tendency to degrade over time.
Orientations Futures
In the future, 4-FPNU could be used to study the effects of environmental pollutants on cellular processes, as well as the effects of drugs on proteins and other molecules. Additionally, 4-FPNU could be used to study the effects of drugs on gene expression and the potential for drug-drug interactions. Furthermore, 4-FPNU could be used to study the effects of drugs on the immune system and the potential for drug-disease interactions. Finally, 4-FPNU could be used to study the effects of drugs on the nervous system and the potential for drug-behavior interactions.
Méthodes De Synthèse
4-FPNU can be synthesized by a variety of methods. One of the most common methods is the reaction of 4-fluorophenol with 5-nitro-2-thiazolium chloride in the presence of anhydrous sodium acetate. This reaction produces 4-FPNU in a yield of 80-85%. Other methods of synthesis include the reaction of 4-fluorophenol with sodium nitrite in the presence of sodium hydroxide and the reaction of 4-fluorophenol with sodium nitrite in the presence of sodium hydroxide and hydrochloric acid.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-(5-nitro-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN4O3S/c11-6-1-3-7(4-2-6)13-9(16)14-10-12-5-8(19-10)15(17)18/h1-5H,(H2,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWLIENBFXTZEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC=C(S2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propyl[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B6338497.png)
![([4-(Benzyloxy)phenyl]methyl)[(4- fluorophenyl)methyl]amine](/img/structure/B6338504.png)
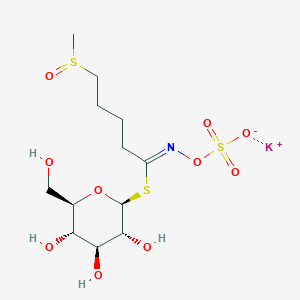

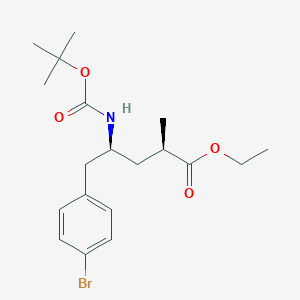
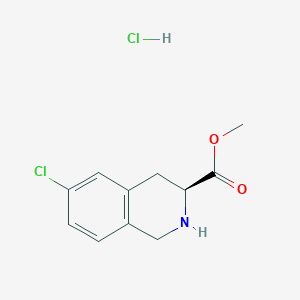

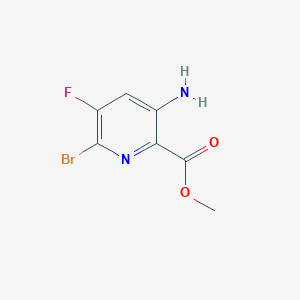
![2-(3-Fluoro-phenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one, 95%](/img/structure/B6338548.png)
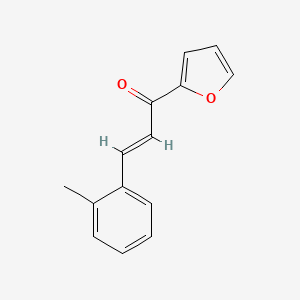
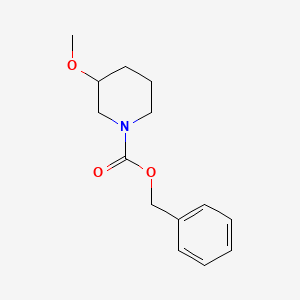
![(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6338586.png)
